molecular formula C11H16ClN3O B15259308 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide CAS No. 926238-86-0

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B15259308
CAS No.: 926238-86-0
M. Wt: 241.72 g/mol
InChI Key: NYFBRISXVALGRA-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide is a chemical compound with the molecular formula C11H16ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chloro substituent, and a dimethylaminoethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-chlorobenzoic acid and 2-(dimethylamino)ethylamine.

    Amidation Reaction: The 3-amino-4-chlorobenzoic acid is reacted with 2-(dimethylamino)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amino and dimethylamino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Amidation and Esterification: The benzamide core can be modified through amidation and esterification reactions to introduce new functional groups.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can lead to the formation of nitro or hydroxyl derivatives.

Scientific Research Applications

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-chloro-N-[2-(diethylamino)ethyl]benzamide
  • 4-amino-N-[2-(dimethylamino)ethyl]benzamide
  • 3-amino-4-chloro-N-[2-(methylamino)ethyl]benzamide

Uniqueness

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide is unique due to the presence of both the chloro and dimethylaminoethyl groups, which confer specific chemical and biological properties

Properties

CAS No.

926238-86-0

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide

InChI

InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)

InChI Key

NYFBRISXVALGRA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N

Origin of Product

United States

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